The synthesis of 7-nitro-9-oxofluorene-2-sulfonic acid can be achieved through various methods involving the functionalization of fluorenone derivatives. A common approach includes the nitration of 9-oxofluorene followed by sulfonation:
These reactions typically require careful control of temperature and reaction time to achieve high yields and purity of the final product .
The molecular structure of 7-nitro-9-oxofluorene-2-sulfonic acid features a rigid polycyclic framework characteristic of fluorenone derivatives. The key structural elements include:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 293.25 g/mol |
SMILES | C1=CC2=C(C=C1C(=O)C(=C2)N(=O)=O)S(=O)(=O)O |
This structure indicates potential for various chemical interactions due to its functional groups .
7-Nitro-9-oxofluorene-2-sulfonic acid can undergo several chemical reactions typical of nitroaromatic compounds:
These reactions highlight the compound's versatility in organic synthesis .
The mechanism of action for 7-nitro-9-oxofluorene-2-sulfonic acid primarily involves its interactions with biological targets, particularly in enzyme inhibition or modulation:
The detailed mechanism would depend on specific interactions with target biomolecules, which require further experimental validation.
The physical and chemical properties of 7-nitro-9-oxofluorene-2-sulfonic acid include:
These properties make it suitable for various applications in research and industry .
7-Nitro-9-oxofluorene-2-sulfonic acid has several scientific applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4